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Compound of Interest

Compound Name: 3-Butene-1,2-diol

Cat. No.: B138189

This guide provides a comprehensive overview of the spectroscopic data for 3-Butene-1,2-diol
(CAS: 497-06-3), a significant metabolite of 1,3-butadiene and a versatile chiral building block
in organic synthesis.[1] The document is intended for researchers, scientists, and drug
development professionals, offering detailed spectral information (NMR, IR, MS), the
experimental protocols for its acquisition, and a logical workflow for these analytical techniques.

Molecular Structure:

Chemical Name: 3-Butene-1,2-diol

Synonyms: 1-Butene-3,4-diol, 3,4-Dihydroxy-1-butene[2][3]

Molecular Formula: CaHsO2[2][3]

Molecular Weight: 88.11 g/mol [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of
a molecule.

'H NMR Spectrum (Proton NMR)

The 'H NMR spectrum provides information about the chemical environment, connectivity, and
stereochemistry of the hydrogen atoms. The following data is predicted based on the analysis
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of structurally similar compounds, such as 3-buten-2-ol, and established chemical shift

principles.

Table 1: Predicted *H NMR Data for 3-Butene-1,2-diol

Chemical Shift ()

Multiplicity Integration Assignment
[Ppm]
~5.85 ddd 1H H-3
~5.30 d 1H H-4a (trans)
~5.15 d 1H H-4b (cis)
~4.10 m 1H H-2
~3.65 dd 1H H-la
~3.50 dd 1H H-1b
~2.5-3.5 brs 2H -OH

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at O ppm. The exact chemical

shifts and coupling constants can vary depending on the solvent and concentration.

13C NMR Spectrum (Carbon-13 NMR)

The 13C NMR spectrum indicates the number of unique carbon environments in the molecule.

Data for 3-Butene-1,2-diol has been reported in deuterated chloroform (CDCIs).[4]

Table 2: 33C NMR Data for 3-Butene-1,2-diol

Chemical Shift (8) [ppm] Assighment

~138 C-3

~116 C-4

~74 C-2

~66 C-1
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Table 3: Characteristic IR Absorptions for 3-Butene-1,2-diol

Wavenumber (cm—2) Intensity Assignment

3550 - 3200 Strong, Broad O-H stretch (hydroxyl groups)
3100 - 3010 Medium =C-H stretch (alkenyl)

2950 - 2850 Medium C-H stretch (alkyl)

1680 - 1620 Variable C=C stretch (alkene)

~1050 Strong C-O stretch (alcohol)

990 and 910 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (El) mass spectrum of 3-Butene-1,2-diol is available
through the NIST WebBook.[2]

Table 4. Key Mass Spectrometry Data for 3-Butene-1,2-diol

m/z Interpretation

88 Molecular lon (M+)
70 [M - H20]*

57 [M - CH20H]*

43 [C3HsO]* or [C3H7]*
31 [CH2OH]*
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 3-Butene-1,2-diol in ~0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or D20) in a standard 5 mm NMR tube.

o Data Acquisition:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H spectrum using appropriate parameters (e.g., pulse angle, acquisition time,
relaxation delay).

o Acquire the 3C spectrum, often using proton decoupling to simplify the spectrum.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Calibrate the chemical shift scale using
the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

» Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of the
neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the liquid
can be pressed between two salt plates (e.g., NaCl or KBr).

o Data Acquisition:
o Record a background spectrum of the empty IR spectrometer.

o Place the prepared sample in the spectrometer's sample compartment.
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o Acquire the sample spectrum over the desired range (typically 4000-400 cm~1). The final
spectrum is the ratio of the sample spectrum to the background spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS).

« lonization: lonize the sample using a suitable method, such as Electron lonization (El) at 70
eV.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions to generate the mass spectrum.

o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of 3-Butene-1,2-
diol.
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General Workflow for Spectroscopic Analysis

3-Butene-1,2-diol Sample

NMR MS

NMR Analysis MS A¢alysis
Sample Preparation Sample Introduction
(Dissolve in CDCI3) (GC-MS or Direct Infusion)

Analysis
Data Acquisition lonization Sample Preparation
(*H and 13C Spectra) (Electron lonization) (Neat Liquid/Thin Film)
Data Processing Mass Analysis Data Acquisition
(FT, Phasing, Baseline Correction) (m/z Separation) (FTIR Spectrum)
Spectral Interpretation Spectral Interpretation Spectral Interpretation
(Chemical Shifts, Coupling) (Molecular lon, Fragmentation) (Functional Group Identification)

Structure Elucidation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 3-Butene-1,2-diol.
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Key Fragmentation Pathways for 3-Butene-1,2-diol in EI-MS

3-Butene-1,2-diol

- *CH20H

[M - Hz0]* [M - CH20H]* [CH20H]*

m/z =70 m/z = 57 m/z = 31

Click to download full resolution via product page

Caption: Key fragmentation pathways for 3-Butene-1,2-diol in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Analysis of 3-Butene-1,2-diol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138189#spectroscopic-data-of-3-butene-1-2-diol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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